2-(3-Methoxyphenyl)quinazoline is a compound belonging to the quinazoline family, characterized by its unique structure and diverse biological activities. Quinazolines are heterocyclic compounds that consist of a fused benzene and pyrimidine ring system. This particular compound is noted for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 2-(3-Methoxyphenyl)quinazoline typically involves several steps that may include cyclization reactions and functional group transformations. A notable method is the metal-free synthesis via oxidative coupling of benzylamines, which emphasizes green chemistry principles by minimizing waste and avoiding toxic reagents .
The structure of 2-(3-Methoxyphenyl)quinazoline features a methoxy group attached to a phenyl ring at the 3-position of the quinazoline moiety. The molecular structure can be represented using various notations:
InChI=1S/C15H14N4O/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(18-14)19-16/h2-9H,16H2,1H3,(H,17,18,19)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN .The compound's key data includes:
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NN .2-(3-Methoxyphenyl)quinazoline can undergo various chemical reactions typical for quinazolines:
The reactivity of 2-(3-Methoxyphenyl)quinazoline allows it to serve as a precursor for synthesizing more complex derivatives with enhanced biological activities.
The mechanism of action for 2-(3-Methoxyphenyl)quinazoline involves its interaction with various biological targets, particularly in pathways related to cell signaling and proliferation. Quinazoline derivatives are known to inhibit specific kinases involved in cancer progression .
Research has shown that quinazoline derivatives can modulate pathways associated with cell growth and survival by acting on phosphoinositide-3-kinase (PI3K), which plays a crucial role in cellular signaling cascades .
The physical properties of 2-(3-Methoxyphenyl)quinazoline include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases and literature focusing on quinazoline derivatives .
2-(3-Methoxyphenyl)quinazoline has potential applications in various fields:
This compound exemplifies the versatility of quinazolines in drug development and their importance in pharmaceutical research aimed at addressing complex health issues.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: